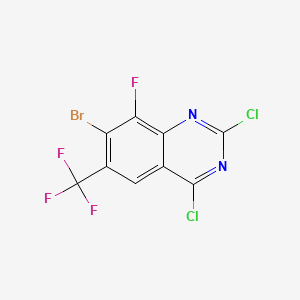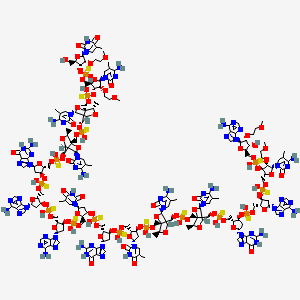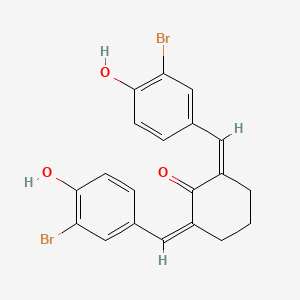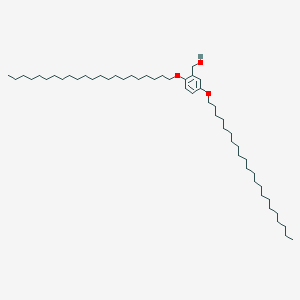
(2R)-1-(5-fluoro-2-phenylmethoxyphenyl)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-1-(5-fluoro-2-phenylmethoxyphenyl)propan-2-ol is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of a fluorine atom and a phenylmethoxy group in its structure suggests that it may exhibit unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-1-(5-fluoro-2-phenylmethoxyphenyl)propan-2-ol typically involves the following steps:
Starting Materials: The synthesis may begin with commercially available starting materials such as 5-fluoro-2-phenylmethoxybenzene and ®-2-chloropropanol.
Reaction Conditions: The reaction may involve nucleophilic substitution, where the hydroxyl group of ®-2-chloropropanol attacks the aromatic ring of 5-fluoro-2-phenylmethoxybenzene under basic conditions.
Purification: The product can be purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods may involve optimizing the reaction conditions to achieve higher yields and purity. This may include the use of catalysts, solvents, and temperature control to enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
(2R)-1-(5-fluoro-2-phenylmethoxyphenyl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohols or hydrocarbons.
Substitution: The fluorine atom or the hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as halogens, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce different alcohols.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity and can be studied for its effects on biological systems.
Medicine: It may have potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound can be used in the production of materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of (2R)-1-(5-fluoro-2-phenylmethoxyphenyl)propan-2-ol depends on its specific interactions with molecular targets. These may include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound interacts with.
Pathways Involved: The biochemical pathways that are affected by the compound’s activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R)-1-(5-fluoro-2-phenylmethoxyphenyl)ethanol: Similar structure but with an ethanol group instead of propanol.
(2R)-1-(5-fluoro-2-phenylmethoxyphenyl)butanol: Similar structure but with a butanol group instead of propanol.
Uniqueness
The unique combination of the fluorine atom and the phenylmethoxy group in (2R)-1-(5-fluoro-2-phenylmethoxyphenyl)propan-2-ol may confer distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C16H17FO2 |
|---|---|
Poids moléculaire |
260.30 g/mol |
Nom IUPAC |
(2R)-1-(5-fluoro-2-phenylmethoxyphenyl)propan-2-ol |
InChI |
InChI=1S/C16H17FO2/c1-12(18)9-14-10-15(17)7-8-16(14)19-11-13-5-3-2-4-6-13/h2-8,10,12,18H,9,11H2,1H3/t12-/m1/s1 |
Clé InChI |
PNYZJRKEDZZXRF-GFCCVEGCSA-N |
SMILES isomérique |
C[C@H](CC1=C(C=CC(=C1)F)OCC2=CC=CC=C2)O |
SMILES canonique |
CC(CC1=C(C=CC(=C1)F)OCC2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[3-[Tert-butyl(dimethyl)silyl]oxyprop-1-ynyl]-5-methyl-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione](/img/structure/B13910768.png)

![6-Bromo-4-methoxybenzo[b]thiophene-2-carboxylic acid methyl ester](/img/structure/B13910781.png)

![5-hydroxy-1-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B13910804.png)






